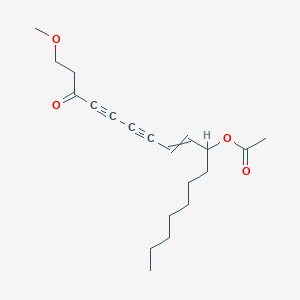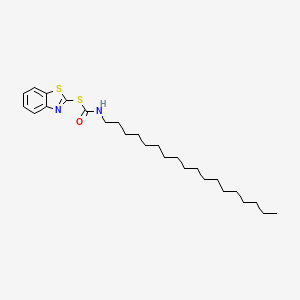
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate typically involves the reaction of 2-mercaptobenzothiazole with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of materials with specific properties, such as surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The octadecyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the octadecyl group.
2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Uniqueness
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where enhanced lipophilicity and membrane interaction are desired, setting it apart from other benzothiazole derivatives.
Properties
CAS No. |
67204-78-8 |
|---|---|
Molecular Formula |
C26H42N2OS2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) N-octadecylcarbamothioate |
InChI |
InChI=1S/C26H42N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(29)31-26-28-23-20-17-18-21-24(23)30-26/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,29) |
InChI Key |
OSSYMUFQFUEXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
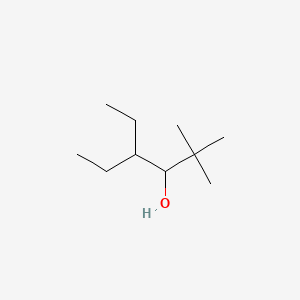
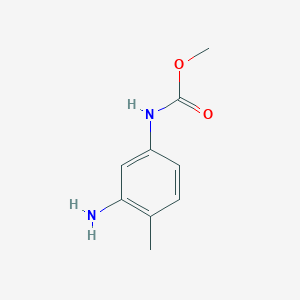
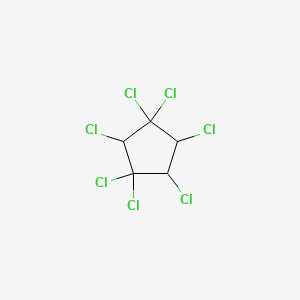


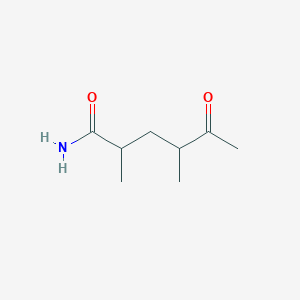

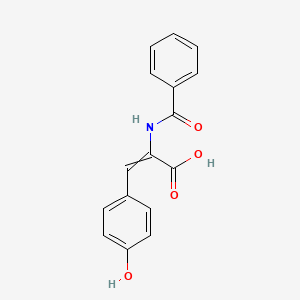

![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
